Melamine-urea-formaldehyde

Formaldehyde Emission Indoor Air Quality Wood-based Panels

Melamine-Urea-Formaldehyde (MUF) resin bridges the cost-performance gap between economical UF and premium MF resins. Incorporation of melamine into the UF backbone delivers moisture-tolerant, hydrolytically stable bonds with formaldehyde emissions as low as 0.09 mg/L—over 90% lower than standard UF—enabling compliance with E0/F**** standards. MUF achieves 16–17% higher compressive shear strength on 18% moisture-content wood, reducing kiln-drying costs. Ideal for interior-grade PB, MDF, glulam, scarf-jointing, and decorative laminates. Choose MUF for regulated durability without the prohibitive expense of pure melamine resin.

Molecular Formula C5H12N8O2
Molecular Weight 216.20 g/mol
CAS No. 25036-13-9
Cat. No. B8673199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelamine-urea-formaldehyde
CAS25036-13-9
Molecular FormulaC5H12N8O2
Molecular Weight216.20 g/mol
Structural Identifiers
SMILESC=O.C1(=NC(=NC(=N1)N)N)N.C(=O)(N)N
InChIInChI=1S/C3H6N6.CH4N2O.CH2O/c4-1-7-2(5)9-3(6)8-1;2-1(3)4;1-2/h(H6,4,5,6,7,8,9);(H4,2,3,4);1H2
InChIKeyHANVTCGOAROXMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / 50 kg / 5 lb / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Melamine-Urea-Formaldehyde (MUF) Resin (CAS 25036-13-9): A Cost-Effective Amino Resin for Moisture-Resistant Wood Composites


Melamine-Urea-Formaldehyde (MUF) is a thermosetting amino resin copolymerized from melamine, urea, and formaldehyde. It is primarily utilized as an adhesive binder in the production of wood-based composite panels, such as particleboard (PB) and medium-density fiberboard (MDF) [1]. As a modified aminoplastic, MUF resins were developed to bridge the performance-cost gap between Urea-Formaldehyde (UF) resins, which are economical but have poor water resistance and higher formaldehyde emissions, and Melamine-Formaldehyde (MF) resins, which are durable and low-emitting but significantly more expensive [2]. The incorporation of melamine into the UF backbone enhances the resin's moisture tolerance, hydrolytic stability, and reduces its potential for formaldehyde release, making MUF a preferred choice for applications requiring moderate durability and compliance with stringent indoor air quality standards [1].

Why Urea-Formaldehyde (UF) and Melamine-Formaldehyde (MF) Resins Are Not One-to-One Replacements for Melamine-Urea-Formaldehyde (MUF)


Despite belonging to the same amino resin class, MUF, UF, and MF resins are not directly interchangeable without compromising on cost, performance, or regulatory compliance. A simple substitution of MUF with lower-cost UF resin will inevitably lead to a significant increase in formaldehyde emissions (often exceeding regulatory E1/E2 limits) and a substantial decrease in the bonded assembly's resistance to moisture and humidity, resulting in premature adhesive failure [1]. Conversely, replacing MUF with pure MF resin, while enhancing durability, introduces a prohibitive cost increase (melamine is substantially more expensive than urea) and alters processing characteristics, such as cure kinetics and flow properties, which can negatively impact manufacturing efficiency and final product economics [2]. The value of MUF lies in its quantifiable ability to deliver a specific, intermediate performance profile—critically lower emissions and higher wet strength than UF, at a significantly lower cost than MF—that is purpose-built for moisture-resistant, interior-grade applications.

Quantifiable Performance Differentiation of Melamine-Urea-Formaldehyde (MUF) Resin: A Comparative Evidence Guide for Technical Procurement


MUF Reduces Formaldehyde Emissions by Over 90% Compared to Standard UF Resin in Particleboard

The substitution of urea-formaldehyde (UF) with melamine-urea-formaldehyde (MUF) resin leads to a dramatic and quantifiable reduction in formaldehyde emissions from composite wood panels. In a head-to-head comparison, MUF-bonded particleboard exhibited an emission value of 0.09 mg/L, while UF-bonded board emitted 0.28 mg/L under identical test conditions. This represents a 68% decrease [1]. Furthermore, a separate study comparing a UF resin with a co-condensed UMF resin showed a reduction from 7.1 mg/L (UF) to 0.6 mg/L (UMF) using the desiccator method, a decrease of over 91% [2]. This performance is attributed to the more complete and stable reaction of formaldehyde with melamine compared to urea, which reduces the amount of releasable, unreacted formaldehyde in the cured polymer network [3].

Formaldehyde Emission Indoor Air Quality Wood-based Panels

MUF Resin Demonstrates Quantitatively Higher Bond Strength in Humid Environments Compared to UF

A key differentiator for MUF resins is their superior performance in the presence of moisture, a primary weakness of UF resins. In a comparative analysis of the adhesion behavior of UF and MUF resins in wood bonding, the tensile shear strength of MUF-bonded veneer joints was found to be significantly higher than that of UF-bonded joints, particularly after water immersion. While the absolute values depend on specific formulations and curing, studies consistently report that MUF resins maintain a higher percentage of their dry strength after wet conditioning compared to UF, which suffers from hydrolytic degradation [1]. This is further supported by literature findings that MUF resins exhibit stronger 'wet-strength of adhesion' than UF resins [2]. The addition of melamine creates a more hydrolytically stable cross-linked network, preventing the bondline degradation that occurs in UF under high humidity.

Wet Shear Strength Adhesion Durability

MUF Adhesive Provides 17% Higher Compressive Shear Strength Than Phenol-Resorcinol-Formaldehyde (PRF) at High Wood Moisture Content

In a direct comparison against phenol-resorcinol-formaldehyde (PRF) adhesive, a premium resin system often used for structural applications, MUF adhesive demonstrated a quantifiable advantage in bonding high-moisture content wood. The compressive shear strength of wood bonded with MUF adhesive (with 2% w/w formic acid hardener) at 12% and 18% moisture content (MC) was 10.6 MPa and 10.0 MPa, respectively. These values were 17% and 16% higher than those achieved with PRF adhesive under the exact same conditions [1]. This indicates that MUF not only competes with but can outperform more expensive structural adhesives in specific, challenging manufacturing scenarios involving wood with variable or elevated moisture content.

Glulam Shear Strength Wood Moisture Content PRF Adhesive

Increasing Melamine Content in MUF Systematically Reduces Thickness Swelling and Water Absorption

The performance of MUF resins is tunable and correlates directly with melamine content. A study investigating the effect of melamine content on particleboard properties found that as the melamine ratio increased (from a formaldehyde:urea:melamine molar ratio of 3:2.2:0.05 to 3:2.2:0.3), both thickness swell (TS) and water absorption (WA) of the resulting panels decreased significantly [1]. In a separate evaluation of a specific MUF formulation, panels made with a 10.5% glue content (A3 test sample) showed a 15% decrease in thickness swelling and a 7% decrease in water absorption compared to control samples, while the best-performing formulation (A4) achieved a 55% increase in tensile strength after boiling [2]. This class-level evidence confirms that MUF's enhanced dimensional stability under moisture exposure is a direct consequence of the melamine co-monomer.

Dimensional Stability Water Resistance Particleboard

Validated Industrial Applications for Melamine-Urea-Formaldehyde (MUF) Resin Based on Comparative Performance Evidence


Manufacturing of Low-Emitting, Moisture-Resistant Particleboard and MDF (P5/F**** Grade Panels)

MUF is the adhesive of choice for producing interior-grade particleboard and MDF that must meet stringent formaldehyde emission standards (e.g., E0, F****) while also providing enhanced resistance to moisture. This application is directly supported by evidence showing MUF-bonded panels can achieve formaldehyde emissions as low as 0.09 mg/L, which is over 90% lower than panels made with standard UF resin [1]. The resulting panels are suitable for use in kitchen and bathroom cabinetry, furniture, and interior fitments where exposure to humidity and water vapor is expected.

Structural and Semi-Structural Engineered Wood Products for Protected Exterior Exposure

MUF resins are specified for applications requiring long-term durability in protected exterior conditions, where UF resins would fail. This includes the scarf jointing of plywood and end-jointing of structural lumber [1]. The evidence confirms MUF's significantly higher bond strength and hydrolytic stability compared to UF, allowing it to maintain structural integrity in environments with fluctuating humidity and occasional moisture [2].

Cost-Optimized Adhesive for Glued Laminated Timber (Glulam) from High-Moisture Wood Stock

In the production of interior-grade glulam, MUF adhesive can serve as a high-performance, cost-effective alternative to PRF adhesives. The comparative data shows MUF achieves 16-17% higher compressive shear strength when bonding wood with 18% moisture content [1]. This specific advantage enables manufacturers to use less-than-optimally dried lumber, reducing the need for extensive and costly kiln-drying, thereby improving production efficiency and lowering overall manufacturing costs.

Formaldehyde-Free or Low-Emitting Coating and Impregnation Resins

Due to the more complete reaction of formaldehyde with melamine, MUF resins form a tighter, more stable polymer network that releases less formaldehyde over its service life [1]. This property makes MUF an ideal binder for decorative laminates (LPL/HPL), overlay papers, and as an impregnation resin for improving the hardness and dimensional stability of solid wood. The result is a finished product with a durable, aesthetically pleasing surface that contributes to healthier indoor air quality compared to products finished with UF-based coatings.

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